molecular formula C32H40N2O9 B2958419 Fmoc-Glu(AspG1)-OH CAS No. 1346759-33-8

Fmoc-Glu(AspG1)-OH

Cat. No.: B2958419
CAS No.: 1346759-33-8
M. Wt: 596.677
InChI Key: JOGWIYVIYJRCBP-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Glu(AspG1)-OH: is a compound that belongs to the class of Fmoc-modified amino acids and peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in peptide synthesis to protect the amino group of amino acids.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(AspG1)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support. The Fmoc group is then removed using a base such as piperidine, and the next amino acid is coupled using an activating reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine). This cycle of deprotection and coupling is repeated until the desired peptide sequence is obtained .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. These machines can handle multiple reactions simultaneously and are equipped with advanced purification systems to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Glu(AspG1)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry: Fmoc-Glu(AspG1)-OH is used in the synthesis of complex peptides and proteins. Its self-assembly properties make it a valuable building block for creating functional materials .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine: In medicine, this compound is used in drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of biomaterials and nanomaterials. Its self-assembly properties are exploited to create materials with specific properties .

Comparison with Similar Compounds

  • Fmoc-Gly-OH
  • Fmoc-Ala-OH
  • Fmoc-Lys(Boc)-OH
  • Fmoc-Ser(tBu)-OH

Comparison: Fmoc-Glu(AspG1)-OH is unique due to its specific amino acid sequence and the presence of the Fmoc group. This combination gives it distinct self-assembly properties and makes it suitable for a wide range of applications. Compared to other Fmoc-modified amino acids, this compound has a higher tendency to form stable nanostructures, making it particularly useful in drug delivery and material science .

Properties

IUPAC Name

(2S)-5-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O9/c1-31(2,3)42-27(36)17-25(29(39)43-32(4,5)6)33-26(35)16-15-24(28(37)38)34-30(40)41-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-25H,15-18H2,1-6H3,(H,33,35)(H,34,40)(H,37,38)/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGWIYVIYJRCBP-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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